Influenza virus NP (44-52)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La protéine NP du virus de la grippe (44-52) est un peptide dérivé de la nucléoprotéine du virus de la grippe. Ce peptide est reconnu par le système immunitaire et joue un rôle crucial dans la réponse de l'organisme à l'infection grippale. Il s'agit spécifiquement d'un épitope, c'est-à-dire la partie de l'antigène qui est reconnue par le système immunitaire, en particulier par les lymphocytes T .

Méthodes De Préparation

La synthèse de la protéine NP du virus de la grippe (44-52) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante, qui est ancrée à une résine solide. Le processus implique les étapes suivantes :

Couplage : Le premier acide aminé est attaché à la résine.

Déprotection : Le groupe protecteur sur l'acide aminé est éliminé.

Élongation : Les acides aminés suivants sont ajoutés un à un, les étapes de couplage et de déprotection étant répétées.

Clivage : Le peptide complet est clivé de la résine et purifié.

Analyse Des Réactions Chimiques

La protéine NP du virus de la grippe (44-52) subit diverses réactions chimiques, impliquant principalement ses résidus d'acides aminés. Ces réactions comprennent :

Oxydation : Certains acides aminés comme la méthionine peuvent subir une oxydation.

Réduction : Les ponts disulfures entre les résidus cystéine peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués pour étudier les effets sur la fonction du peptide.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le dithiothréitol et divers dérivés d'acides aminés pour les réactions de substitution. Les principaux produits formés dépendent de la réaction spécifique et des conditions utilisées.

Applications de recherche scientifique

La protéine NP du virus de la grippe (44-52) a plusieurs applications dans la recherche scientifique :

Immunologie : Elle est utilisée pour étudier les réponses des lymphocytes T et les mécanismes de la reconnaissance immunitaire.

Développement de vaccins : En tant qu'épitope conservé, elle est une cible pour le développement de vaccins universels contre la grippe.

Diagnostic : Elle peut être utilisée dans des essais pour détecter les réponses immunitaires à l'infection grippale

Mécanisme d'action

Le mécanisme d'action de la protéine NP du virus de la grippe (44-52) implique sa reconnaissance par les lymphocytes T. Le peptide est présenté à la surface des cellules infectées par les molécules du complexe majeur d'histocompatibilité (CMH). Les lymphocytes T reconnaissent ce complexe et déclenchent une réponse immunitaire, conduisant à la destruction des cellules infectées. Ce processus implique diverses voies moléculaires, y compris l'activation des récepteurs des lymphocytes T et la libération de cytokines .

Applications De Recherche Scientifique

Influenza virus NP (44-52) has several applications in scientific research:

Immunology: It is used to study T cell responses and the mechanisms of immune recognition.

Vaccine Development: As a conserved epitope, it is a target for developing universal influenza vaccines.

Diagnostics: It can be used in assays to detect immune responses to influenza infection

Mécanisme D'action

The mechanism of action of Influenza virus NP (44-52) involves its recognition by T cells. The peptide is presented on the surface of infected cells by major histocompatibility complex (MHC) molecules. T cells recognize this complex and initiate an immune response, leading to the destruction of infected cells. This process involves various molecular pathways, including the activation of T cell receptors and the release of cytokines .

Comparaison Avec Des Composés Similaires

La protéine NP du virus de la grippe (44-52) peut être comparée à d'autres épitopes viraux, tels que ceux dérivés des protéines hémagglutinine ou neuraminidase du virus de la grippe. Contrairement à ces épitopes, NP (44-52) est hautement conservée dans différentes souches de virus de la grippe, ce qui en fait une cible plus fiable pour le développement de vaccins. Les composés similaires comprennent :

- Peptides dérivés de l'hémagglutinine

- Peptides dérivés de la neuraminidase

- Autres peptides dérivés de la nucléoprotéine

Ces comparaisons mettent en évidence le caractère unique de NP (44-52) en termes de conservation et d'immunogénicité.

Propriétés

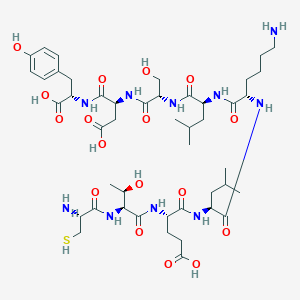

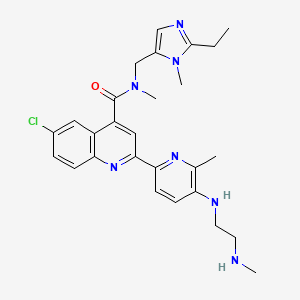

Formule moléculaire |

C46H74N10O17S |

|---|---|

Poids moléculaire |

1071.2 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S,3R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C46H74N10O17S/c1-22(2)16-30(52-40(66)29(13-14-35(60)61)50-45(71)37(24(5)58)56-38(64)27(48)21-74)41(67)49-28(8-6-7-15-47)39(65)51-31(17-23(3)4)42(68)55-34(20-57)44(70)53-32(19-36(62)63)43(69)54-33(46(72)73)18-25-9-11-26(59)12-10-25/h9-12,22-24,27-34,37,57-59,74H,6-8,13-21,47-48H2,1-5H3,(H,49,67)(H,50,71)(H,51,65)(H,52,66)(H,53,70)(H,54,69)(H,55,68)(H,56,64)(H,60,61)(H,62,63)(H,72,73)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,37+/m1/s1 |

Clé InChI |

QVXNKNSYPZUJFT-DEKAXTLRSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CS)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CS)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-4-pyrrolidin-1-ylphenyl)-1-[2-[4-(2-methoxyethyl)piperazin-1-yl]-1,3-benzothiazol-6-yl]-4-oxopyridine-3-carboxylic acid](/img/structure/B12383180.png)

![1-N'-[3-fluoro-4-[7-[3-[3-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propoxy]propoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12383187.png)

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12383230.png)

![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)